molecular formula C10H17N6O12P3 B156828 Phosphoaminophosphonic acid-adenylate ester CAS No. 128811-31-4

Phosphoaminophosphonic acid-adenylate ester

Cat. No. B156828
M. Wt: 506.2 g/mol
InChI Key: PVKSNHVPLWYQGJ-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMP-PNP is a nucleotide analog that mimics the structure of ATP, with the exception that the terminal phosphate group is replaced by a non-hydrolyzable phosphonate group. This modification makes AMP-PNP resistant to hydrolysis by ATPases, which allows it to remain bound to ATP-dependent enzymes for extended periods of time. AMP-PNP has been used as a research tool to study the mechanism of action of ATP-dependent enzymes and the regulation of cellular processes.

Scientific Research Applications

AMP-PNP has been widely used in scientific research as a tool to study the mechanism of action of ATP-dependent enzymes, such as kinases, helicases, and motor proteins. By binding to the active site of these enzymes, AMP-PNP can stabilize the enzyme-substrate complex and allow for the study of enzyme kinetics and structure-function relationships. AMP-PNP has also been used to study the regulation of cellular processes, such as DNA replication, transcription, and translation.

Mechanism Of Action

AMP-PNP acts as a non-hydrolyzable analog of ATP, binding to the active site of ATP-dependent enzymes and mimicking the interactions of ATP with the enzyme. By stabilizing the enzyme-substrate complex, AMP-PNP can allow for the study of enzyme kinetics and structure-function relationships.

Biochemical And Physiological Effects

AMP-PNP has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of ATP-dependent enzymes by binding to their active site and preventing ATP from binding. It can also stimulate the activity of certain enzymes, such as myosin, by inducing conformational changes in the enzyme structure. In addition, AMP-PNP can affect cellular processes such as DNA replication and transcription by regulating the activity of ATP-dependent enzymes involved in these processes.

Advantages And Limitations For Lab Experiments

AMP-PNP has several advantages as a research tool. It is a stable and readily available compound that can be easily synthesized and purified. It is also resistant to hydrolysis by ATPases, allowing it to remain bound to ATP-dependent enzymes for extended periods of time. However, AMP-PNP also has some limitations. It can only mimic the interactions of ATP with the enzyme to a certain extent, and may not fully replicate the effects of ATP on enzyme activity. In addition, AMP-PNP may have off-target effects on cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving AMP-PNP. One area of interest is the development of new analogs of ATP that can better mimic the interactions of ATP with enzymes. Another area of interest is the study of the effects of AMP-PNP on cellular processes in vivo, using animal models or cell culture systems. Additionally, the use of AMP-PNP in drug discovery and development is an area of active research, with potential applications in the development of new drugs targeting ATP-dependent enzymes.

properties

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKSNHVPLWYQGJ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N6O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180289
Record name Adenylyl imidodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoaminophosphonic acid-adenylate ester

CAS RN

25612-73-1, 114661-04-0
Record name 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25612-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenylyl imidodiphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formycin A 5'-(betagamma-imido)triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenylyl imidodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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